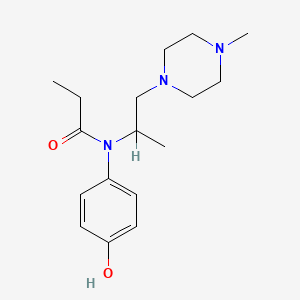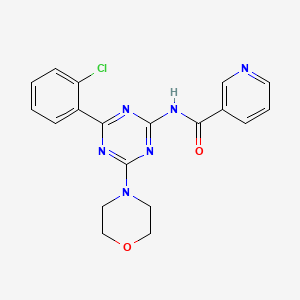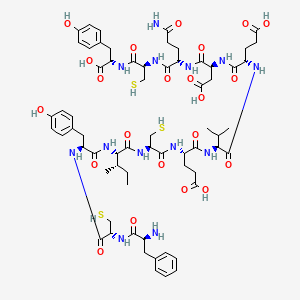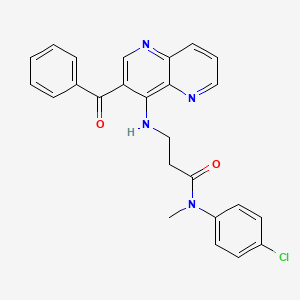
Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a benzoyl group, a naphthyridine ring, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the benzoyl group and the chlorophenyl group. Common reagents used in these reactions include benzoyl chloride, naphthyridine derivatives, and chlorophenylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- include other amides with benzoyl, naphthyridine, and chlorophenyl groups. Examples include:
- Benzamide derivatives
- Naphthyridine-based compounds
- Chlorophenyl-substituted amides
Uniqueness
The uniqueness of Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
127448-06-0 |
|---|---|
Molekularformel |
C25H21ClN4O2 |
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
3-[(3-benzoyl-1,5-naphthyridin-4-yl)amino]-N-(4-chlorophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C25H21ClN4O2/c1-30(19-11-9-18(26)10-12-19)22(31)13-15-28-23-20(25(32)17-6-3-2-4-7-17)16-29-21-8-5-14-27-24(21)23/h2-12,14,16H,13,15H2,1H3,(H,28,29) |
InChI-Schlüssel |
LKSZEFPLGWQNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)CCNC2=C3C(=NC=C2C(=O)C4=CC=CC=C4)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


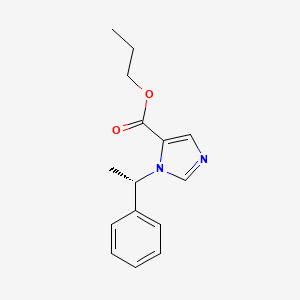
![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
